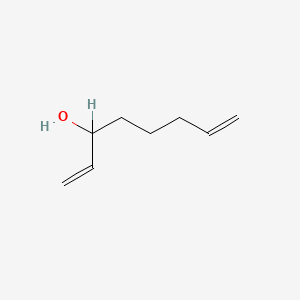
1,7-Octadien-3-ol
Cat. No. B8725285
Key on ui cas rn:
30385-19-4
M. Wt: 126.20 g/mol
InChI Key: PCELKVAQHUEQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04990698
Procedure details


The thus deposited and separated palladium complex was placed again in the autoclave, to which 0.5 mol of 1,3-butadiene, 1 mol of water, 0.6 mol of carbon dioxide, and 63 ml of dimethyl formamide were fed afresh. Then, the reaction was conducted under the same conditions as mentioned above, with the consequence that 0.158 mol of 2,7-octadien-1-ol, and 0.016 mol of 1,7-octadien 3-ol were produced.



Name
2,7-octadien-1-ol
Quantity
0.158 mol
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
C=CC=C.O.C(=O)=[O:7].[CH2:9](O)[CH:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16]>CN(C)C=O>[CH2:9]=[CH:10][CH:11]([OH:7])[CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
Step Two
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.6 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
2,7-octadien-1-ol
|
|
Quantity
|
0.158 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=CCCCC=C)O
|
Step Five
|
Name
|
|
|
Quantity
|
63 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated palladium complex
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CC(CCCC=C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.016 mol | |
| YIELD: CALCULATEDPERCENTYIELD | 10.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
